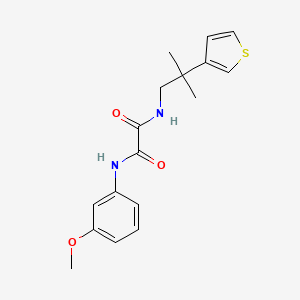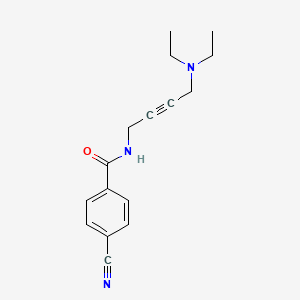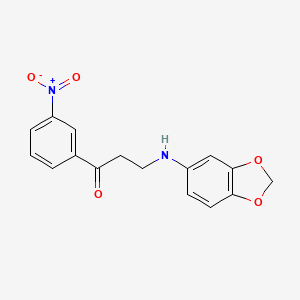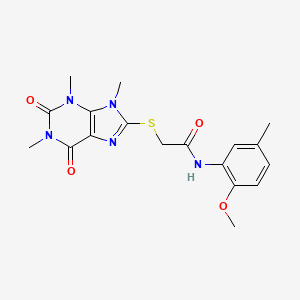
N1-(3-methoxyphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-methoxyphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as MT-45, is a synthetic opioid compound that has gained popularity in recent years due to its potential use as an analgesic. MT-45 is a member of the 2,3-benzodiazepine class of compounds and has been shown to have potent analgesic effects in animal models.
科学的研究の応用
Synthetic Chemistry Applications
Novel Synthetic Methodologies : The research demonstrates innovative synthetic approaches to di- and mono-oxalamides, showcasing the versatility of similar compounds in synthesizing a range of chemical entities. This includes acid-catalyzed rearrangements and the exploration of novel rearrangement sequences for producing anthranilic acid derivatives and oxalamides, indicating a broad utility in organic synthesis and drug development (Mamedov et al., 2016).
Coordination Chemistry and Luminescence : Research into phenylmercury(II) complexes with various ligands, including oxodithioester derivatives, reveals insights into ligand frameworks' influence on coordination environments. These complexes exhibit metal-perturbed ligand-centered luminescence, which could be leveraged in developing new materials and sensors (Rajput et al., 2015).
Pharmacology and Biomedical Applications
Sphingosine-1-Phosphate Receptor Agonists : The discovery of ceralifimod, a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, highlights the therapeutic potential of related compounds in treating autoimmune diseases such as relapsing-remitting multiple sclerosis. This underscores the critical role of selective receptor modulation in drug development (Kurata et al., 2017).
Sigma(1) Receptor Ligands : Research into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and similar derivatives explores their affinities and selectivities at sigma receptors. These compounds' potential as PET imaging tools and their antiproliferative activity in glioma cells provide a foundation for further investigation into their therapeutic applications, particularly in cancer research (Berardi et al., 2005).
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,12-7-8-23-10-12)11-18-15(20)16(21)19-13-5-4-6-14(9-13)22-3/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLZXWGYFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)


![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2729126.png)
![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

